1-(But-3-yn-1-yl)-3-methoxybenzene

Catalog No.
S3618439
CAS No.
72559-36-5
M.F
C11H12O
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(But-3-yn-1-yl)-3-methoxybenzene

CAS Number

72559-36-5

Product Name

1-(But-3-yn-1-yl)-3-methoxybenzene

IUPAC Name

1-but-3-ynyl-3-methoxybenzene

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-3-4-6-10-7-5-8-11(9-10)12-2/h1,5,7-9H,4,6H2,2H3

InChI Key

IMVLKRLZDIIMLC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CCC#C

Canonical SMILES

COC1=CC=CC(=C1)CCC#C

1-(But-3-yn-1-yl)-3-methoxybenzene, also known by its chemical formula C11H12OC_{11}H_{12}O, is an organic compound characterized by a methoxy group attached to a benzene ring, which is further substituted with a but-3-yn-1-yl group. This compound is notable for its unique structure that combines alkyne and aromatic functionalities, making it of interest in various chemical and biological applications.

Typical of compounds containing both alkyne and aromatic groups. Key reactions include:

  • Electrophilic Aromatic Substitution: The methoxy group on the benzene ring can activate the ring towards electrophilic substitution, allowing for further functionalization.
  • Alkyne Reactions: The terminal alkyne may participate in reactions such as nucleophilic addition or cycloaddition, particularly in the presence of appropriate catalysts or reagents.
  • Hydrogenation: Under catalytic conditions, the alkyne can be hydrogenated to form alkenes or alkanes.

These reactions demonstrate the versatility of 1-(But-3-yn-1-yl)-3-methoxybenzene in synthetic chemistry .

Several synthesis methods have been reported for obtaining 1-(But-3-yn-1-yl)-3-methoxybenzene:

  • Alkyne Synthesis: Starting from 3-methoxyphenol, a base-catalyzed reaction with but-3-yne can yield the desired compound.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques with aryl halides and terminal alkynes can also lead to the formation of this compound.
  • Functionalization of Aromatic Compounds: Direct functionalization methods involving electrophilic substitution can introduce the butynyl group onto the aromatic system .

1-(But-3-yn-1-yl)-3-methoxybenzene finds potential applications in:

  • Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.
  • Material Science: Due to its unique structural properties, it may be utilized in developing new materials or polymers.
  • Pharmaceuticals: Potential use in drug development owing to its structural similarity to biologically active compounds .

Several compounds share structural similarities with 1-(But-3-yn-1-yl)-3-methoxybenzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(But-3-yn-1-yl)-4-methoxybenzeneSimilar structure but with a para methoxy groupDifferent electronic properties due to methoxy position
2-MethoxyphenylbutyneContains a butyne chain but lacks the methoxy groupMore hydrophobic due to lack of polar substituent
4-MethoxyphenylacetyleneAcetylene instead of butyneShorter carbon chain affecting reactivity

The uniqueness of 1-(But-3-yn-1-yl)-3-methoxybenzene lies in its specific combination of a terminal alkyne and a methoxy-substituted aromatic system, which may confer distinct chemical reactivity and biological properties compared to these similar compounds .

XLogP3

3.1

Dates

Modify: 2024-04-15

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